Home > Products > Screening Compounds P114614 > 8-Bromo-3-chloro-5-isopropylisoquinoline
8-Bromo-3-chloro-5-isopropylisoquinoline -

8-Bromo-3-chloro-5-isopropylisoquinoline

Catalog Number: EVT-8377772
CAS Number:
Molecular Formula: C12H11BrClN
Molecular Weight: 284.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-3-chloro-5-isopropylisoquinoline is a chemical compound with the molecular formula C12H11BrClNC_{12}H_{11}BrClN and a molar mass of 284.58 g/mol. It belongs to the isoquinoline class of compounds, which are bicyclic organic molecules that contain a fused benzene and pyridine ring. This compound is notable for its halogenated structure, which can influence its reactivity and potential applications in medicinal chemistry and organic synthesis.

Source

The compound is cataloged under the CAS number 2660255-85-4 and is available from various chemical suppliers, indicating its relevance in research and industrial applications .

Classification

8-Bromo-3-chloro-5-isopropylisoquinoline is classified as a halogenated isoquinoline derivative. Its structure includes bromine and chlorine substituents, which are known to enhance the biological activity of organic compounds by modulating their interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 8-bromo-3-chloro-5-isopropylisoquinoline can be achieved through several methods, often involving halogenation and substitution reactions. One common synthetic route involves the bromination and chlorination of isoquinoline derivatives followed by alkylation.

  1. Bromination and Chlorination: The initial step typically involves introducing bromine and chlorine into the isoquinoline framework. This can be done using electrophilic aromatic substitution techniques.
  2. Alkylation: The isopropyl group can be introduced through alkylation reactions using appropriate alkyl halides or alcohols under basic conditions.

Technical Details

Specific reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in determining the yield and purity of the final product. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.

Molecular Structure Analysis

Structure

The molecular structure of 8-bromo-3-chloro-5-isopropylisoquinoline features a bicyclic system characterized by:

  • A fused benzene ring.
  • A pyridine ring containing a nitrogen atom.
  • Bromine at position 8.
  • Chlorine at position 3.
  • An isopropyl group at position 5.

Data

The compound's structural representation can be denoted using the SMILES notation: CC(C)C1=CC=C(Br)C2=C1C=C(Cl)N=C2, which provides insights into its connectivity and stereochemistry .

Chemical Reactions Analysis

Reactions

8-Bromo-3-chloro-5-isopropylisoquinoline can participate in various chemical reactions typical for halogenated compounds, including:

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions, leading to new derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions with arylboronic acids to form more complex structures .

Technical Details

The efficiency of these reactions often depends on factors such as the choice of base, solvent, temperature, and reaction time. For example, palladium-catalyzed reactions are frequently employed to facilitate cross-coupling processes.

Mechanism of Action

Process

The mechanism of action for 8-bromo-3-chloro-5-isopropylisoquinoline largely depends on its application in biological systems. In medicinal chemistry, compounds like this may act as inhibitors or modulators of specific enzymes or receptors.

Data

Research indicates that halogenated isoquinolines can interact with various biological targets due to their ability to form hydrogen bonds and hydrophobic interactions, thus influencing pathways such as cell signaling or metabolic processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
Introduction to 8-Bromo-3-chloro-5-isopropylisoquinoline in Targeted Oncology Therapeutics

Role as a Critical Intermediate in Fourth-Generation Epidermal Growth Factor Receptor Inhibitor Synthesis

8-Bromo-3-chloro-5-isopropylisoquinoline (Chemical Formula: C₁₂H₁₁BrClN; Molecular Weight: 284.58 g/mol; CAS No.: 2660255-85-4) represents a structurally sophisticated heterocyclic compound essential for synthesizing fourth-generation epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). Its molecular architecture incorporates strategic halogen placements (bromine at C8, chlorine at C3) and an isopropyl group at C5, enabling precise molecular diversification required for advanced inhibitor development [4] [9]. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine permits nucleophilic substitutions or further functional group interconversions. The isopropyl group contributes steric and electronic modulation, enhancing target binding specificity [8] [9].

This compound features prominently in synthesizing experimental EGFR inhibitors such as BLU-945, designed to overcome resistance mutations (e.g., T790M/C797S) prevalent after third-generation TKI therapy. As disclosed in patent literature, 8-Bromo-3-chloro-5-isopropylisoquinoline undergoes sequential modifications:

  • Step 1: Palladium-catalyzed coupling installs substituted pyrimidine or pyridine rings at C8, forming the core scaffold.
  • Step 2: Nucleophilic aromatic displacement of C3-chlorine with aminopyridines or aminopyrimidines establishes hinge-binding motifs critical for kinase inhibition [4] [8].These reactions yield reversible inhibitors that potently target EGFR triple mutants (L858R/T790M/C797S) while sparing wild-type EGFR, thereby minimizing off-target toxicity [1] [8].

Table 1: Key Physicochemical Properties of 8-Bromo-3-chloro-5-isopropylisoquinoline

PropertyValueExperimental Method
Molecular FormulaC₁₂H₁₁BrClNHigh-Resolution Mass Spectrometry
Molecular Weight284.58 g/molMass Spectrometry
SMILES NotationCC(C)C₁=CC=C(Br)C₂C=NC(Cl)=CC=2₁Computational Chemistry
XLogP3.9Chromatography
Hydrogen Bond Acceptors1Spectroscopic Analysis

Historical Context: Evolution of Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Development and Resistance Mechanisms

The development of EGFR-TKIs exemplifies targeted cancer therapy evolution, contextualizing the significance of 8-Bromo-3-chloro-5-isopropylisoquinoline-derived compounds:

  • First-generation inhibitors (gefitinib, erlotinib): Reversible ATP-competitive inhibitors effective against classical mutations (ex19del, L858R). Acquired resistance emerged via T790M "gatekeeper" mutations in ~60% of patients, enhancing ATP affinity and sterically hindering drug binding [2] [5] [7].
  • Second-generation inhibitors (afatinib, dacomitinib): Irreversible covalent binders targeting T790M. Dose-limited by wild-type EGFR inhibition causing toxicities (e.g., rash, diarrhea) due to poor mutant selectivity [5] [10].
  • Third-generation inhibitors (osimertinib, almonertinib): Mutant-selective covalent inhibitors active against T790M. Osimertinib gained approval for first-line treatment but selects for tertiary C797S mutations (∼15-40% of resistance cases), disrupting covalent bond formation [5] [7].

Table 2: Dominant Epidermal Growth Factor Receptor Resistance Mutations Across TKI Generations

TKI GenerationRepresentative AgentsPrimary Target MutationsAcquired Resistance MechanismsFrequency
FirstGefitinib, Erlotinibex19del, L858RT790M50-60%
SecondAfatinib, Dacomitinibex19del, L858R, T790MT790M amplification30-50%
ThirdOsimertinibex19del, L858R, T790MC797S, MET/HER2 amplification, RAS/MAPK15-40%

Fourth-generation inhibitors address C797S-mediated resistance through non-covalent, reversible binding strategies. Compounds synthesized from 8-Bromo-3-chloro-5-isopropylisoquinoline (e.g., BLU-945) exhibit:

  • Wild-type sparing: >100-fold selectivity for mutant over wild-type EGFR, reducing dermatological/gastrointestinal toxicities [1].
  • Triple-mutant inhibition: Nanomolar IC₅₀ against EGFR L858R/T790M/C797S in enzymatic (IC₅₀: 46 nM) and cellular (H1975 pEGFR IC₅₀: 67 nM) assays [1] [8].
  • Kinome-wide selectivity: Minimal off-target activity against other kinases, validated via KINOMEscan screening [1].

Preclinical data demonstrate that BLU-945 suppresses tumor growth in xenograft models harboring EGFR triple mutations, supporting its progression to clinical trials (NCT04862780) [1]. Structural analyses reveal that derivatives occupy the ATP-binding pocket without covalent interactions, forming hydrogen bonds with Met793 and conserved water networks, circumventing C797S steric disruption [8] [10].

Properties

Product Name

8-Bromo-3-chloro-5-isopropylisoquinoline

IUPAC Name

8-bromo-3-chloro-5-propan-2-ylisoquinoline

Molecular Formula

C12H11BrClN

Molecular Weight

284.58 g/mol

InChI

InChI=1S/C12H11BrClN/c1-7(2)8-3-4-11(13)10-6-15-12(14)5-9(8)10/h3-7H,1-2H3

InChI Key

GUZXCNBBJSVUBW-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C=C(N=CC2=C(C=C1)Br)Cl

Canonical SMILES

CC(C)C1=C2C=C(N=CC2=C(C=C1)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.